molecular formula C11H16ClNO3S B486620 N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide CAS No. 791844-56-9

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide

Cat. No.: B486620
CAS No.: 791844-56-9
M. Wt: 277.77g/mol
InChI Key: OHJNWAQQAMGESX-UHFFFAOYSA-N
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Description

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16ClNO3S It is a sulfonamide derivative characterized by the presence of a tert-butyl group, a chloro substituent, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chloro and methoxy substituents can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-chlorobenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    N-tert-butyl-3-methoxybenzenesulfonamide: Lacks the chloro substituent, which may influence its chemical stability and reactivity.

    N-tert-butyl-4-methoxybenzenesulfonamide: Lacks the chloro substituent, affecting its overall chemical properties.

Uniqueness

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Biological Activity

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article reviews the compound's mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant studies and data.

Inhibition of Enzymatic Activity

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes. Sulfonamides generally inhibit enzymes involved in folic acid synthesis in bacteria, particularly by blocking para-aminobenzoic acid (PABA) from binding to the enzyme's active site, thereby preventing folic acid production necessary for DNA synthesis and bacterial growth.

Additionally, this compound has been identified as an inhibitor of ADAMTS7, a metalloprotease implicated in atherosclerosis. By inhibiting ADAMTS7, it can alter signaling pathways associated with vascular remodeling and inflammation, potentially reducing atherosclerotic plaque formation.

Pharmacokinetics

This compound is typically well-absorbed when administered orally. It is widely distributed throughout the body, metabolized primarily in the liver, and excreted via urine. The stability of the compound under various environmental conditions enhances its effectiveness as an inhibitor over extended periods.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against those resistant to conventional antibiotics. The compound's ability to inhibit bacterial growth makes it a candidate for further development in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity by modulating immune responses. Studies suggest that it can enhance antigen-specific immunoglobulin responses when used as a co-adjuvant in vaccination studies, indicating its role in boosting immune system efficacy against pathogens .

Case Studies and Research Findings

  • Study on ADAMTS7 Inhibition :
    • A study demonstrated that this compound effectively inhibits ADAMTS7 activity, leading to reduced inflammation and improved vascular health outcomes in animal models. Long-term administration resulted in sustained inhibition of the enzyme, contributing to decreased plaque formation.
  • Antimicrobial Efficacy :
    • In vitro assays showed that this compound effectively reduced the minimum inhibitory concentration (MIC) against various strains of Escherichia coli and Klebsiella pneumoniae, particularly those producing NDM-1 β-lactamase, highlighting its potential as an adjunctive treatment for resistant infections .
  • Immunological Studies :
    • Research involving murine models indicated that the compound enhances immune responses when used alongside monophosphoryl lipid A (MPLA), suggesting its utility as an adjuvant in vaccine formulations aimed at improving protective immunity against infectious diseases .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of folic acid synthesis
Anti-inflammatoryModulation of immune response
ADAMTS7 InhibitionPrevents proteolytic cleavage
Enhanced Vaccine ResponseCo-adjuvant with MPLA

Properties

IUPAC Name

N-tert-butyl-4-chloro-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-11(2,3)13-17(14,15)8-5-6-9(12)10(7-8)16-4/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJNWAQQAMGESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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